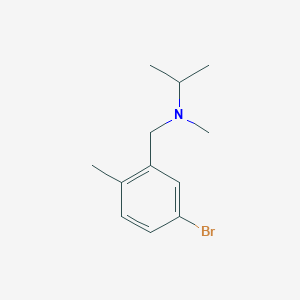

(5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine

説明

(5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine is a tertiary amine featuring a benzyl group substituted with bromo and methyl groups at the 5- and 2-positions of the aromatic ring, respectively. The amine moiety is further substituted with isopropyl and methyl groups. Its molecular weight is estimated to be ~272 g/mol (based on structural analogs like N-(5-bromo-2-methoxybenzyl)-2-methylpropan-1-amine, C₁₂H₁₈BrNO, MW 272.18) .

特性

IUPAC Name |

N-[(5-bromo-2-methylphenyl)methyl]-N-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-9(2)14(4)8-11-7-12(13)6-5-10(11)3/h5-7,9H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGAQOZWAPAQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CN(C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine typically involves the following steps:

Bromination: The starting material, 2-methyl-benzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Alkylation: The brominated intermediate is then subjected to alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or amides.

Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium thiolate or sodium azide in polar solvents.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted benzylamines.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of novel catalysts and ligands.

Biology and Medicine:

- Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

- Utilized in the design of enzyme inhibitors and receptor modulators.

Industry:

- Applied in the production of specialty chemicals and materials.

- Used in the synthesis of agrochemicals and dyes.

作用機序

The mechanism of action of (5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and specificity through electronic and steric effects.

類似化合物との比較

Key Observations :

- Substituent Effects: Replacement of the 2-methyl group with methoxy (OCH₃) or chloro (Cl) alters electronic and steric properties.

- Amine Moieties : Cyclopropyl and isobutyl groups introduce varying steric hindrance, impacting receptor binding or self-assembly behaviors .

- Synthetic Routes : Alkylation (e.g., benzyl bromide with aziridines) is common for tertiary amines, whereas quaternary ammonium compounds require harsher conditions .

Physicochemical and Functional Properties

Critical Micelle Concentration (CMC) and Surfactant Behavior

Tertiary amines generally show lower surface activity compared to quaternary analogs due to reduced cationic character.

Solubility and LogP

- Methoxy vs. Methyl Substituents : The methoxy analog (LogP estimated ~2.5) is more polar than the methyl-substituted compound (LogP ~3.0), based on substituent contributions .

- Halogen Effects : Bromo and chloro substituents increase molecular weight and LogP (bromo > chloro), enhancing membrane permeability but reducing aqueous solubility .

生物活性

The compound (5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine (often referred to as 5-Br-2-MBA ) has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of 5-Br-2-MBA, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

5-Br-2-MBA is characterized by its brominated benzyl structure combined with isopropyl and methyl amine groups. The presence of these substituents influences its solubility, stability, and biological activity. Synthetic routes typically involve bromination of 2-methylbenzyl derivatives followed by amination processes.

Antimicrobial Activity

Recent studies have demonstrated that 5-Br-2-MBA exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported, indicating its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

These results suggest that 5-Br-2-MBA has a broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of 5-Br-2-MBA has also been explored. In vitro studies on various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 12.5 |

| MCF-7 (Breast cancer) | 15.3 |

| HeLa (Cervical cancer) | 10.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometric analyses which showed increased p21 expression levels in treated cells.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted in vitro assessed the antibacterial efficacy of 5-Br-2-MBA against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial viability, with a notable selectivity index indicating lower toxicity to human cells compared to bacterial cells.

- Case Study on Anticancer Properties : A research project focused on the effects of 5-Br-2-MBA on lung cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways. The study concluded that further in vivo studies are warranted to validate these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。